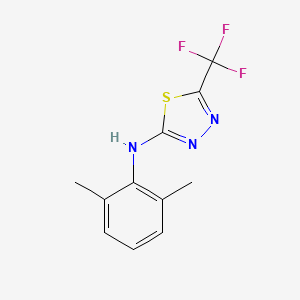

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, also known as DTG, is a chemical compound that belongs to the thiadiazole family. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Degradation of Nitrogen-containing Hazardous Compounds

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving treatment schemes' efficacy. A review by Bhat and Gogate (2021) highlights the degradation efficiencies of AOPs for aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, emphasizing the global concern for toxic amino-compounds in water and the need for developing technologies focusing on their degradation (Bhat & Gogate, 2021).

Synthesis and Biological Applications of Thiazolidines

Research on thiazolidine motifs, including thiadiazoles, has shown that they act as a bridge between organic synthesis and medicinal chemistry. Sahiba et al. (2020) reviewed systematic approaches for synthesizing thiazolidine and its derivatives, highlighting their diverse therapeutic and pharmacological activity and emphasizing the importance of novel synthesis methods for enhancing selectivity, purity, and pharmacokinetic activity (Sahiba et al., 2020).

Kinetics and Mechanism of Formation and Destruction of N-nitrosodimethylamine

Sharma (2012) provides an overview of the mechanism of formation of N-nitrosodimethylamine (NDMA) in water, detailing the kinetics of reactions with disinfectants and the proposed mechanisms for NDMA transformations. This study underscores the complexity of NDMA's formation and destruction, offering insights into addressing this water contaminant (Sharma, 2012).

Contamination and Removal of Sulfamethoxazole

Prasannamedha and Kumar (2020) reviewed the occurrence, destiny, toxicity effects, and removal technologies of Sulfamethoxazole, a persistent organic pollutant, from aqueous solutions. The review emphasizes the significance of developing sustainable technology for removing toxic contaminants via adsorption or photocatalytic degradation (Prasannamedha & Kumar, 2020).

Synthesis and Biological Significances of 1,3,4-thiadiazolines

Yusuf and Jain (2014) explored various synthetic methods for 1,3,4-thiadiazoline and related compounds, emphasizing their pharmaceutical significance against different fungal and bacterial strains. This review highlights the importance of thiadiazolines in developing new drugs with potent biological activity (Yusuf & Jain, 2014).

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3S/c1-6-4-3-5-7(2)8(6)15-10-17-16-9(18-10)11(12,13)14/h3-5H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKVYPGJVFIFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NN=C(S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

![2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592881.png)

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2592890.png)

![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)